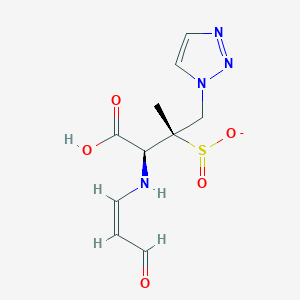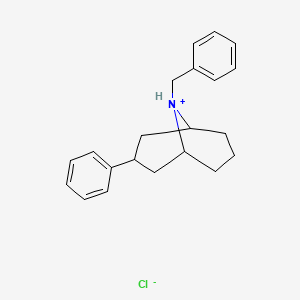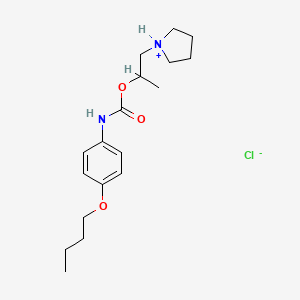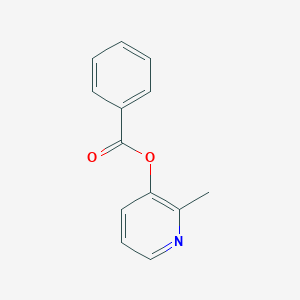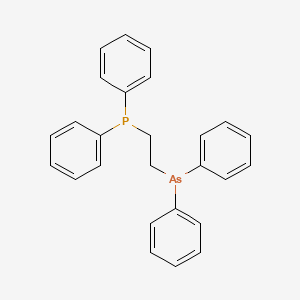
(2-(Diphenylarsino)ethyl)diphenylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Diphenylarsino)ethyl)diphenylphosphine is an organophosphorus compound with the molecular formula C26H24AsP. It is known for its unique structure, which includes both arsenic and phosphorus atoms. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diphenylarsino)ethyl)diphenylphosphine typically involves the reaction of diphenylphosphine with diphenylarsine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Diphenylarsino)ethyl)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form oxides of arsenic and phosphorus.
Reduction: It can be reduced to form simpler organophosphorus compounds.
Substitution: The compound can participate in substitution reactions where one of its phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylarsinic acid and diphenylphosphinic acid, while substitution reactions may produce various substituted organophosphorus compounds .
Aplicaciones Científicas De Investigación
(2-(Diphenylarsino)ethyl)diphenylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Mecanismo De Acción
The mechanism by which (2-(Diphenylarsino)ethyl)diphenylphosphine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, affecting their function. The molecular targets and pathways involved include enzymes and proteins that play critical roles in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the arsenic atom.
Diphenylarsine: Contains arsenic but lacks the phosphorus atom.
Phenyldichloroarsine: Contains arsenic and chlorine atoms but lacks the phosphorus atom.
Uniqueness
(2-(Diphenylarsino)ethyl)diphenylphosphine is unique due to its dual functionality, containing both arsenic and phosphorus atoms. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to similar compounds .
Propiedades
Número CAS |
23582-06-1 |
|---|---|
Fórmula molecular |
C26H24AsP |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
2-diphenylarsanylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H24AsP/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clave InChI |
NIPPJMSKAOITEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



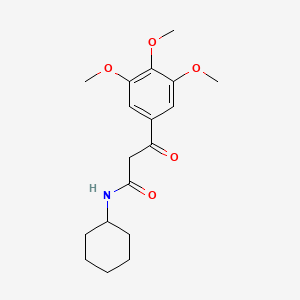

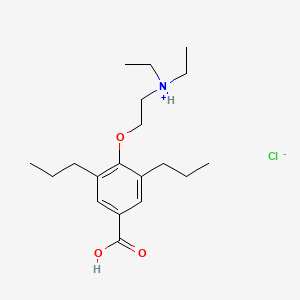
![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)



